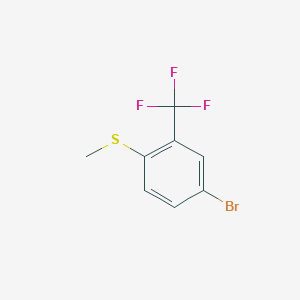

4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene

Übersicht

Beschreibung

The compound "4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene" is a brominated benzene derivative with a methylthio substituent and a trifluoromethyl group. While the provided papers do not directly discuss this compound, they offer insights into the behavior of structurally related bromobenzene derivatives, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions, as seen in the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods could potentially be adapted for the synthesis of "4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be complex due to the presence of bulky substituents, as shown in the conformational study of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene . The steric hindrance can influence the overall shape and reactivity of the molecule. X-ray crystallography is often used to determine the precise structure of such compounds .

Chemical Reactions Analysis

Bromobenzene derivatives can participate in various chemical reactions. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O leads to both addition-elimination and substitution products . The reactivity of such compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are determined by their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are influenced by its steric configuration, which hinders tight intermolecular packing and results in aggregation-induced emission (AIE) . The presence of bromine atoms can also lead to specific intermolecular interactions, such as C–H···Br and C–Br···Br, which affect the compound's solid-state packing .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Zukünftige Richtungen

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.

Please note that not all compounds will have information available in all these categories. The amount of information available typically depends on how much research has been done on the compound. For a specific compound like “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, you would need to look up scientific literature or databases that contain information on this compound. If you have access to a library or a university database, that would be a good place to start. You could also try online databases like PubChem, ChemSpider, or the Royal Society of Chemistry’s database. These databases contain a wealth of information on many different compounds. If the compound is not listed in these databases, it’s possible that it’s a novel compound that hasn’t been studied yet. In that case, you would need to conduct experiments to gather the above information. Please note that conducting chemical experiments requires a proper lab setting and should only be done by trained professionals. Safety should always be the top priority when handling chemical substances. I hope this information helps! Let me know if you have any other questions.

Eigenschaften

IUPAC Name |

4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMADDVSNZFTXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)